REACTION_CXSMILES
|
[CH:1]([NH:4][N:5]=[CH:6][C:7]1[C:12](F)=[CH:11][C:10]([F:14])=[CH:9][C:8]=1[F:15])([CH3:3])[CH3:2].C([O-])([O-])=O.[K+].[K+]>C1(C)C=C(C)C=C(C)C=1>[F:15][C:8]1[CH:9]=[C:10]([F:14])[CH:11]=[C:12]2[C:7]=1[CH:6]=[N:5][N:4]2[CH:1]([CH3:3])[CH3:2] |f:1.2.3|
|
Name
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N-Isopropyl-N′-[1-(2,4,6-trifluoro-phenyl)-methylidene]-hydrazine
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Quantity
|
865 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)NN=CC1=C(C=C(C=C1F)F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
1.65 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 170° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The RM was cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |